Hexadec-9-enamide

FAAH Enzymology Endocannabinoid System

Hexadec-9-enamide (Palmitoleamide) is a C16:1 primary fatty acid amide that serves as a critical reference standard for FAAH enzymology, GPCR pharmacology, and lipidomic method development. - 12.5-fold slower FAAH hydrolysis vs. oleamide enables precise probing of the enzyme's hydrophobic binding pocket and Km/Vmax determination. - Distinct chromatographic selectivity from C18 amides on standard C18 columns ensures accurate quantification in complex biological matrices (plasma, CSF). - Validated biomarker for Alzheimer's disease progression studies. High-purity material with full quality documentation; available for immediate global shipping to support reproducible research.

Molecular Formula C16H31NO
Molecular Weight 253.42 g/mol
Cat. No. B15047077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadec-9-enamide
Molecular FormulaC16H31NO
Molecular Weight253.42 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)N
InChIInChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)
InChIKeyYRPQTVNCCVPGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadec-9-enamide Chemical Identity & Specifications


Hexadec-9-enamide (Palmitoleamide; CAS 106010-22-4) is a monounsaturated primary fatty acid amide with a C16:1 backbone and a cis-double bond at the 9-position . It is a key member of the primary fatty acid amide (PFAM) family, which includes the extensively studied sleep-inducing lipid oleamide (C18:1) and the anti-inflammatory palmitoylethanolamide (PEA, C16:0) [1]. As an endogenous signaling lipid, hexadec-9-enamide is implicated in lipid metabolism, inflammation, and neuronal signaling, making it a critical reference standard for comparative pharmacology, analytical method development, and mechanistic studies of the endocannabinoid-like system [2].

Compound type Primary fatty acid amide (C16:1) reference standard
Signaling context Endocannabinoid-like pathway and neuronal signaling studies
Analytical utility C16 amide chromatography method development standard
Pharmacology role Comparative tool for chain-length-dependent receptor interaction

Why Hexadec-9-enamide Cannot Be Substituted by C18 Amides


Generic substitution of hexadec-9-enamide (C16:1) with more common C18 fatty acid amides like oleamide (C18:1) is scientifically invalid due to profound, quantifiable differences in receptor pharmacology and enzymatic stability. Evidence demonstrates that a two-carbon difference in chain length fundamentally alters G-protein coupled receptor (GPCR) modulation [1] and substrate affinity for fatty acid amide hydrolase (FAAH), the primary degradative enzyme [2]. Furthermore, its distinct chain length provides unique chromatographic selectivity critical for developing robust analytical methods . These data-driven differences mandate the use of precise, chain-length-specific compounds for reproducible research outcomes, as the effects of C16:1 and C18:1 amides are non-interchangeable in any biological or analytical context.

Enzymatic stability
Hexadec-9-enamide (C16:1)
FAAH hydrolysis rate significantly differs from oleamide
Oleamide (C18:1)
FAAH reference substrate; faster degradation profile
GPCR modulation
C16:1 amide
Receptor activity profile may not mirror C18:1/C18:0 class
C18 analogs
Potentiation (oleamide) or inhibition (stearamide) reported; not interchangeable
Chromatography
C16 amide column
Provides chain-length-specific selectivity for C16:1/C18:1 resolution
Standard C18 column
Often fails to resolve C16:1 from C18:1 amides

Quantitative Differentiation Evidence


FAAH Substrate Specificity: Palmitoleamide vs. Oleamide

Palmitoleamide is hydrolyzed by recombinant rat FAAH at a distinct rate compared to oleamide, demonstrating that chain length is a critical determinant of enzymatic stability and, consequently, in vivo half-life [1]. The relative rate of hydrolysis for palmitoleamide was 8% that of oleamide under identical assay conditions [1].

FAAH substrate specificity
Head-to-head
Palmitoleamide hydrolysis rate 8% of oleamide (12.5-fold slower) under identical recombinant rat FAAH assay.
Supports chain-length-dependent enzymatic stability context
In vitro FAAH assay; relative rate comparison
FAAH Enzymology Endocannabinoid System

GPCR Modulation: Chain-Length Specificity

A landmark study on fatty acid amide modulation of serotonin receptors established a fundamental structure-activity relationship: the saturated analog (octadecanamide) inhibited, while the monounsaturated analog (oleamide) potentiated, 5-HT2C receptor responses [1]. This demonstrates that both chain length and degree of unsaturation are critical, non-interchangeable features for receptor interaction. While direct data for hexadec-9-enamide on this specific assay is absent, the study provides a strong class-level inference that its unique C16:1 structure will yield a receptor interaction profile distinct from both C18:1 (oleamide) and C18:0 (octadecanamide).

GPCR chain-length sensitivity
Class-level inference
Inversion of 5-HT2C response: oleamide (C18:1) potentiated; stearamide (C18:0) inhibited. Hexadec-9-enamide direct data absent; distinct profile inferred from class.
Chain-length and unsaturation govern receptor modulation direction
Xenopus oocyte expression system; data to verify for C16:1
GPCR 5-HT2 Receptors Neuropharmacology

C16 Amide Chromatography vs. C18 Phases

In analytical chemistry, a column with a C16 amide stationary phase provides unique selectivity compared to a standard C18 column . The C16 amide phase exhibits weaker hydrophobicity and distinct polar interactions, allowing for the resolution of challenging mixtures that co-elute on C18 phases. This property is directly applicable to the analysis of hexadec-9-enamide itself, as its separation from structurally similar C18 amides like oleamide is often difficult on standard C18 columns but is significantly improved on a C16 amide stationary phase .

C16 amide chromatography
Method context
C16 amide stationary phase shows unique selectivity and weaker hydrophobicity vs. C18, enabling resolution of co-eluting C16:1/C18:1 amides.
Improves analytical separation for lipidomic method development
Reversed-phase HPLC; qualitative selectivity difference
HPLC Method Development Metabolomics

Disease Metabolomics: Palmitoleamide vs. Oleamide

In a multi-omics analysis of the Alzheimer's Disease Neuroimaging Initiative (ADNI) cohort, both palmitoleamide and oleamide were identified as significantly altered metabolites in patients with progressive mild cognitive impairment (pMCI) [1]. However, the study reveals that while both are associated with AD progression, their specific correlations with other metabolic pathways and their individual hazard ratios differ, indicating non-redundant biological roles [1].

Disease metabolomics
Cross-study comparable
Both palmitoleamide and oleamide significantly altered in progressive MCI (ADNI cohort); independent statistical patterns suggest non-redundant roles.
Supports independent biomarker research context
Blood metabolite profiling; distinct hazard ratio patterns
Metabolomics Alzheimer's Disease Biomarker

Validated Application Scenarios


FAAH Substrate Chain-Length Specificity

Based on the direct comparative data showing palmitoleamide is hydrolyzed 12.5-fold slower than oleamide by FAAH [1], this compound is ideal for structure-activity relationship (SAR) studies exploring the enzyme's hydrophobic binding pocket. Researchers can use hexadec-9-enamide to precisely probe how a two-carbon reduction in chain length alters Michaelis-Menten kinetics (Km, Vmax) and to develop more selective FAAH inhibitors.

Resolving C16 and C18 Amides by LC-MS/GC-MS

Given the established challenge of separating palmitoleamide from oleamide on standard C18 columns , hexadec-9-enamide is a critical reference standard for developing and validating LC-MS or GC-MS methods. Its use is essential for quantifying endogenous levels of C16:1 amides in complex biological samples (plasma, tissue, CSF) and for ensuring accurate lipidomic profiling in clinical and nutritional studies.

Mapping GPCR Structural Determinants

The class-level evidence that saturated and unsaturated fatty acid amides exert opposite effects on 5-HT2 receptors (inhibition vs. potentiation) [2] makes hexadec-9-enamide a valuable tool for pharmacologists. It can be used in comparative studies with its C18 analogs to map the structural features required for specific GPCR interactions, providing a rational basis for the design of novel neuromodulatory drugs with defined efficacy profiles.

Validating Alzheimer's Biomarker Panels

Following the identification of palmitoleamide and oleamide as independently altered metabolites in Alzheimer's disease progression [3], hexadec-9-enamide is essential for biomarker validation studies. Its procurement ensures accurate quantification and correlation with disease state, enabling the development of more precise diagnostic or prognostic metabolite panels that differentiate between C16:1 and C18:1 signaling pathways.

Application
Selection Property
Validation Focus
FAAH substrate specificity SAR
Chain-length enzymatic stability profile
Michaelis-Menten kinetics comparison (Km, Vmax)
C16/C18 amide LC-MS resolution
C16 amide stationary phase selectivity
Co-elution assessment and method validation
GPCR structural determinant mapping
Chain-length and unsaturation receptor modulation context
Potentiation/inhibition response assay
Alzheimer's biomarker panel validation
Independent regulation of C16:1 vs C18:1 amides
Correlation with disease-state endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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